N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S/c1-10-2-4-11(5-3-10)14-9-27-17(18-14)19-16(22)13-7-6-12(20(23)24)8-15(13)21(25)26/h2-9H,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUYDVSYSDYTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol. For this compound, the specific reactants would be 4-methylphenylthiourea and 2,4-dinitrobenzoyl chloride. The reaction is usually carried out under reflux conditions to yield the desired thiazole derivative .
Chemical Reactions Analysis
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The nitro groups can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. The compound’s anti-inflammatory effects are likely due to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: Comparison of Structural Analogs
Key Observations :
- Anti-Inflammatory Activity : Analogs like 5c (4-chloro substitution) show significant anti-inflammatory effects, suggesting that substituent position and electronegativity are critical for activity .
- Plant Growth Modulation: The 2-phenoxy analog (129.23% activity) outperforms sulfamoyl derivatives, indicating that bulky aromatic groups may improve efficacy in this context .
Spectral and Analytical Data
While spectral data for the target compound are unavailable, analogs provide benchmarks:
- IR Spectroscopy: Sulfamoyl and nitro groups show characteristic peaks at 1247–1255 cm⁻¹ (C=S) and 1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) .
- NMR : Aromatic protons in the 7.0–8.5 ppm range (¹H-NMR) and carbonyl carbons near 165–170 ppm (¹³C-NMR) are typical for benzamide-thiazole derivatives .
Biological Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a thiazole ring, a dinitrobenzamide moiety, and a methylphenyl substituent. Its structural characteristics contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methylphenyl isothiocyanate with 2,4-dinitroaniline in a suitable solvent under reflux conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to thiazole derivatives. For instance:
- A study on thiazole derivatives showed significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 µg/mL to 200 µg/mL .
- Another investigation demonstrated that derivatives with similar structures exhibited moderate to excellent antifungal activity against pathogens such as Candida albicans and Aspergillus niger .
The mechanism by which this compound exerts its biological effects may involve:
- Disruption of Cell Membranes : Similar compounds have been shown to compromise bacterial cell membrane integrity leading to cell lysis .
- Inhibition of Enzymatic Activity : Some thiazole derivatives inhibit enzymes critical for bacterial survival, such as xanthine oxidase and other metabolic enzymes .
Case Studies
- Antibacterial Efficacy : A study tested various thiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values as low as 6.25 µg/mL .
- Antifungal Activity : Research on thiazole-based compounds revealed potent antifungal effects against Candida species, suggesting their potential use in treating fungal infections .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for synthesizing N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide?
Methodological Answer: The synthesis typically involves condensation reactions between thiazole precursors and substituted benzamides. A general approach includes:
- Step 1: Synthesis of the thiazole core via cyclization of 4-(4-methylphenyl)thiazol-2-amine with α-halo ketones or thiourea derivatives under reflux conditions (e.g., ethanol, acetic acid) .
- Step 2: Coupling the thiazole intermediate with 2,4-dinitrobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Purification is achieved via column chromatography (silica gel, hexane:ethyl acetate gradient) .
Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d6) to confirm substituent positions. For example, aromatic protons in the 7.2–8.5 ppm range and nitro group signals near 8.8 ppm .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 396.08) .
- Elemental Analysis: CHNS analysis to validate stoichiometry (e.g., C: 54.55%, H: 3.56%, N: 17.68%) .
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Anticancer Activity:
- Enzyme Inhibition: COX/LOX inhibition assays using recombinant enzymes and platelet-rich plasma to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility of nitro-substituted intermediates .
- Catalysis: Employ Pd-catalyzed cross-coupling for regioselective thiazole formation .
- Purification: Use preparative HPLC with a water/acetonitrile gradient (0.1% trifluoroacetic acid) for challenging separations .
Data Analysis: Compare yields under varying conditions (e.g., temperature, catalyst loading) using ANOVA to identify optimal parameters .
Q. What computational approaches are used to study its interaction with target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., mGluR1, COX-2). Define binding pockets using X-ray crystallography data (PDB IDs: 4OR2 for mGluR1) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds (e.g., between nitro groups and Arg120 in COX-2) .
Q. How to address discrepancies in biological activity data across different studies?
Methodological Answer:
- Controlled Replication: Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis: Pool data from multiple studies (e.g., GI₅₀ values) and apply statistical models (random-effects) to identify outliers .
- Structural Validation: Confirm compound identity via X-ray crystallography (e.g., SHELXL refinement ) to rule out batch-specific impurities .
Q. What strategies are employed in crystallographic refinement using SHELXL?
Methodological Answer:
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Refine with SHELXL-2018 .
- Hydrogen Bonding: Analyze intermolecular interactions (e.g., N–H···O bonds) using Mercury software. Report bond lengths (e.g., 2.89 Å) and angles (e.g., 165°) .
- Validation: Check R-factors (R₁ < 0.05) and electron density maps (e.g., residual density < 0.3 eÅ⁻³) .
8. Designing in vivo studies: Considerations for pharmacokinetics and toxicity.
Methodological Answer:
- Dosing: Administer via intraperitoneal injection (e.g., 100 mg/kg in MDA-MB-468 xenograft mice) .
- PK Analysis: Quantify plasma concentrations using LC-MS/MS. Calculate AUC (area under the curve) and half-life (t₁/₂) .
- Toxicity: Perform ToxiLight assays on primary hepatocytes to assess mitochondrial toxicity. Report LD₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
